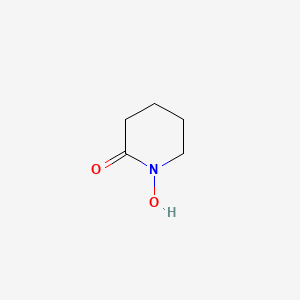

1-hydroxypiperidin-2-one

Description

Structure

3D Structure

Properties

CAS No. |

26546-87-2 |

|---|---|

Molecular Formula |

C5H9NO2 |

Molecular Weight |

115.13 g/mol |

IUPAC Name |

1-hydroxypiperidin-2-one |

InChI |

InChI=1S/C5H9NO2/c7-5-3-1-2-4-6(5)8/h8H,1-4H2 |

InChI Key |

UPZBLXREZJIOHJ-UHFFFAOYSA-N |

SMILES |

C1CCN(C(=O)C1)O |

Canonical SMILES |

C1CCN(C(=O)C1)O |

Origin of Product |

United States |

Structural Classification Within N Hydroxylated Lactams and Cyclic Amides

1-Hydroxypiperidin-2-one belongs to the class of N-hydroxylated lactams, which are cyclic amides featuring a hydroxyl group attached to the amide nitrogen. Lactams are categorized based on the size of the heterocyclic ring. In this case, the "piperidin-2-one" designation indicates a six-membered ring containing a nitrogen atom, with a carbonyl group at the second position. The "1-hydroxy" prefix specifies the substitution of a hydroxyl group at the nitrogen atom (position 1).

This N-hydroxy functionality distinguishes it from simple lactams and introduces unique electronic and steric properties. The N-O bond is relatively weak and can be cleaved under certain conditions, making the nitrogen atom susceptible to further reactions. The presence of the hydroxyl group also allows for the formation of hydrogen bonds, influencing its physical properties and interactions with other molecules.

Within the broader category of cyclic amides, this compound is a saturated heterocyclic compound. Its structure can be further elaborated with various substituents on the carbon framework, leading to a wide range of derivatives with diverse chemical and physical properties.

Table 1: Physicochemical Properties of this compound and Related Derivatives

| Compound Name | Molecular Formula | Molecular Weight ( g/mol ) | Key Structural Features |

|---|---|---|---|

| This compound | C5H9NO2 | 115.13 | Six-membered lactam ring with an N-hydroxy group. |

| (3S,4S)-4-chloro-3-hydroxypiperidin-2-one | C5H8ClNO2 | Not specified | A piperidin-2-one with chloro and hydroxy groups at positions 4 and 3, respectively. d-nb.info |

| 3-Amino-1-hydroxypiperidin-2-one | C5H10N2O2 | 130.15 nih.gov | An amino group at the 3-position of the this compound scaffold. nih.gov |

| 1-(1-Hydroxypiperidin-2-yl)prop-2-en-1-one | C8H13NO2 | 155.19 nih.gov | A propenone substituent at the 2-position of the 1-hydroxypiperidin ring. nih.gov |

| 1-Benzyl-5-hydroxypiperidin-2-one | C12H15NO2 | 205.25 alfa-chemistry.com | A benzyl (B1604629) group on the nitrogen and a hydroxyl group at the 5-position. alfa-chemistry.com |

| 1-Benzyl-4-hydroxypiperidin-2-one | C12H15NO2 | Not specified | A benzyl group on the nitrogen and a hydroxyl group at the 4-position. chemsrc.com |

Strategic Importance of the 1 Hydroxypiperidin 2 One Moiety As a Synthetic Intermediate

The 1-hydroxypiperidin-2-one moiety is a highly valuable building block in organic synthesis due to its inherent reactivity and the ability to be transformed into a variety of other functional groups and complex molecular architectures.

One of the key synthetic applications of N-hydroxylactams like this compound is their role as precursors to N-acyliminium ions. mdpi.com These highly electrophilic species are generated by the activation of the N-hydroxy group, often with a Brønsted or Lewis acid, followed by the loss of water. The resulting N-acyliminium ion is a potent electrophile that can react with a wide range of nucleophiles, including carbon, oxygen, and nitrogen nucleophiles. This reactivity allows for the introduction of various substituents at the carbon atom adjacent to the nitrogen, providing a powerful tool for the construction of complex nitrogen-containing molecules. For instance, the intramolecular cyclization of hydroxylactam-derived N-acyliminium chlorides has been utilized in thiourea-catalyzed Pictet–Spengler-type reactions. beilstein-journals.org

Furthermore, the N-O bond in this compound can be reductively cleaved to afford the corresponding piperidin-2-one. This transformation is useful for accessing the parent lactam scaffold after the N-hydroxy group has served its purpose in a synthetic sequence. The hydroxyl group itself can also be functionalized, for example, through acylation or alkylation, to introduce other functionalities or protecting groups.

The synthesis of this compound has been achieved through various methods, including the peracid oxidation of 2-methoxy-3,4,5,6-tetrahydropyridine. publish.csiro.au The versatility of this scaffold is further highlighted by its use in the synthesis of more complex structures, such as cis-5,6-disubstituted-piperidinones, which are key synthons for certain natural products. vjs.ac.vn

Historical Context of Research on Analogous N Hydroxylactam Systems and Their Chemical Utility

Novel Oxidative Approaches to the this compound Core

Oxidative methods provide a direct route to the this compound scaffold by introducing oxygen functionalities onto piperidine (B6355638) or piperidone precursors. These strategies often leverage the inherent reactivity of the nitrogen atom and its adjacent carbon atoms.

The oxidation of cyclic imidates and related precursors using peracids represents a direct and effective method for synthesizing N-hydroxy lactams. This approach is analogous to the Baeyer-Villiger oxidation of ketones. beilstein-journals.org In this reaction, a peroxy acid attacks the carbon-nitrogen double bond of an imidate, leading to the formation of an unstable oxaziridine (B8769555) intermediate which then rearranges to the N-hydroxy lactam product.

A notable example is the synthesis of this compound from 2-methoxy-3,4,5,6-tetrahydropyridine through peracid oxidation. publish.csiro.auresearchgate.net This reaction proceeds effectively, providing a clean conversion to the desired cyclic hydroxamic acid. The mechanism involves the peracid oxidizing the cyclic imidate, with an intermediate oxaziridine, such as 7-methoxy-8-oxa-1-azabicyclo publish.csiro.auru.nloctane, being isolated and identified in related systems. publish.csiro.auresearchgate.net This methodology has also been applied to the synthesis of the seven-membered ring analogue, 1-hydroxyhexahydroazepin-2-one, from the methyl and cinnamyl imidates of hexanolactam. publish.csiro.auresearchgate.net

| Precursor | Oxidizing Agent | Product | Reference |

| 2-Methoxy-3,4,5,6-tetrahydropyridine | Peracid | This compound | publish.csiro.au, researchgate.net |

| Methyl imidate of hexanolactam | Peracid | 1-Hydroxyhexahydroazepin-2-one | publish.csiro.au, researchgate.net |

| Cinnamyl imidate of hexanolactam | Peracid | 1-Hydroxyhexahydroazepin-2-one | publish.csiro.au, researchgate.net |

Direct functionalization of inert C(sp³)–H bonds is a powerful strategy in modern organic synthesis. An efficient and novel synthesis of 3-hydroxypiperidin-2-ones has been developed through the site-selective difunctionalization of C(sp³)–H bonds in N-substituted piperidine derivatives. researchgate.netresearchgate.nettypeset.io This transformation is believed to occur via a cascade process that involves the sequential formation of a cyclic enamine, followed by an oxiranium and an iminium species as key intermediates. researchgate.netresearchgate.net

This strategy allows for the direct conversion of readily available piperidines into more complex and functionalized piperidone structures. The ability to selectively functionalize the C2 and C3 positions of the piperidine ring is a significant challenge due to the similar reactivity of multiple C-H bonds. nih.gov However, by using reagents like (diacetoxyiodo)benzene (B116549) (DIB), a selective diacetoxylation of the α and β sp³ C-H bonds adjacent to the nitrogen in piperidine derivatives has been achieved, yielding cis-2,3-diacetoxylated piperidines, which are closely related precursors. acs.org The choice of catalyst and nitrogen-protecting group can effectively control the site of functionalization (C2, C3, or C4). nih.gov

The direct, double C–H oxidation of simple N-substituted piperidines offers a concise and environmentally friendly route to 3-hydroxypiperidin-2-ones. researchgate.net A notable application of this strategy is the rapid synthesis of optically enriched (S)-1-benzyl-3-hydroxy-2-piperidone from benzylated piperidine in just three steps, which includes a Baker's yeast reduction of a carbonyl group. researchgate.net This approach highlights the potential of using biocatalysis in conjunction with chemical oxidation to achieve both efficiency and stereoselectivity.

Further methods involve the deconstructive lactamization of piperidines, which proceeds through a dual C(sp³)–H oxidation to generate 3-alkoxyamino-2-piperidones as transient intermediates. researchgate.net This demonstrates that multiple C-H bonds on the piperidine ring can be oxidized in a controlled manner to build the desired lactam structure.

Site-Selective C(sp³)–H Functionalization of Piperidine Derivatives

Ring-Forming Reactions for this compound Construction

Building the hydroxypiperidone ring from acyclic or smaller cyclic precursors is a versatile alternative to the functionalization of pre-existing piperidine rings. These methods include lactamization, cyclization, and ring-expansion strategies.

Lactamization, the formation of a cyclic amide, is a key ring-closing step in the synthesis of many heterocyclic compounds. nih.gov Several innovative cyclization strategies have been developed to form the hydroxypiperidin-2-one core.

One such method involves the enzymatic or chemical hydrolysis of 2-(2-cyanoethyl)aziridines. acs.org Treatment with a nitrilase enzyme leads directly to the formation of 5-hydroxypiperidin-2-ones in good yields. acs.org Alternatively, heating 2-(2-carbamoylethyl)aziridines, formed via a nitrile hydratase, also induces a rearrangement to yield 5-hydroxypiperidin-2-ones. acs.org

Another powerful technique is the copper(I)-catalyzed reductive aldol (B89426) cyclization of α,β-unsaturated amides with ketones, which produces 4-hydroxypiperidin-2-ones in a highly diastereoselective manner. nih.gov This method can be combined with proline-catalyzed asymmetric Mannich reactions to enable the enantioselective synthesis of more highly functionalized piperidin-2-ones. nih.gov The synthesis of a racemic (5R,6R)-6-(3-(tert-Butyldimethylsilyloxy)prop-1-ynyl)-5-hydroxypiperidin-2-one was achieved in a 7-step sequence, with a key step being the azidolysis of an epoxide ester that leads to the formation of a γ-lactone intermediate prior to cyclization. vjs.ac.vn

| Starting Materials | Key Reaction | Product | Reference |

| 2-(2-Cyanoethyl)aziridines | Nitrilase-mediated hydrolysis/cyclization | 5-Hydroxypiperidin-2-ones | acs.org |

| α,β-Unsaturated amides and ketones | Cu(I)-catalyzed reductive aldol cyclization | 4-Hydroxypiperidin-2-ones | nih.gov |

| Epoxide ester | Azidolysis and cyclization | (5R,6R)-6-(substituted)-5-hydroxypiperidin-2-one | vjs.ac.vn |

Ring-expansion reactions offer a pathway to piperidone scaffolds from smaller, more readily available carbocyclic or heterocyclic rings. An oxidative ring expansion of 2-furyl sulfonamides using N-bromosuccinimide (NBS) in a buffered medium has been used to prepare piperidin-3-one (B1582230) derivatives. beilstein-journals.orgbeilstein-journals.org This method allows for a two-directional synthesis, creating complex bicyclic structures from difuran precursors. beilstein-journals.org

A classic example leading to a cyclic hydroxamic acid is the ring expansion of 2-bromocyclohexanone (B1249149) with benzenesulphonohydroxamic acid, which yields the seven-membered ring product, 3-bromo-1-hydroxyhexahydro-azepin-2-one. publish.csiro.au Although this produces a larger ring, the principle is directly applicable to the formation of N-hydroxylated lactams. Additionally, the ring expansion of N-benzyl protected hydroxypyrrolidines to the corresponding 3-hydroxypiperidines has been accomplished via an aziridinium (B1262131) ion intermediate. While this yields a piperidine rather than a piperidone, subsequent oxidation could provide access to the desired lactam structure.

Lactamization and Cyclization Approaches

Asymmetric Synthesis of Chiral this compound Scaffolds

The creation of single-enantiomer chiral compounds is crucial in pharmaceutical and materials science. wikipedia.orghes-so.ch For the this compound core, several strategies are employed to introduce chirality in a controlled manner, yielding enantiomerically pure or enriched products. These methods leverage biocatalysts, chiral auxiliaries, and asymmetric catalysts to direct the stereochemical outcome of the reaction.

Enantioselective Biocatalytic Pathways (e.g., Hydroxynitrile Lyase-Mediated Transformations)

Biocatalysis offers a powerful and environmentally benign approach to asymmetric synthesis, utilizing enzymes to perform highly selective chemical transformations. frontiersin.org Hydroxynitrile lyases (HNLs) are particularly valuable for the asymmetric synthesis of cyanohydrins, which are precursors to a wide range of useful compounds. frontiersin.orgresearchgate.netnih.gov This methodology has been successfully applied to the synthesis of 5-hydroxypiperidin-2-one (B102186).

A key strategy involves the use of an (S)-hydroxynitrile lyase (HNL) to mediate the formation of a chiral cyanohydrin. researchgate.netru.nl This enzymatic reaction is followed by a hydrogenation step, which leads to the cyclization and formation of the desired 5-hydroxypiperidin-2-one. researchgate.net This chemoenzymatic approach provides access to the enantiopure lactam. ru.nl The process highlights the efficiency of combining the high enantioselectivity of an enzyme with subsequent chemical transformations. researchgate.net

The versatility of this biocatalytic approach is further demonstrated by the ability to modify the subsequent chemical steps. For instance, by adjusting the hydrogenation conditions, it is possible to achieve a reductive amination of the nitrile group, leading to the formation of N-alkylated 5-hydroxypiperidinone derivatives in a single step from the same cyanohydrin intermediate. researchgate.netresearchgate.net This showcases the potential to generate a library of derivatives from a common chiral precursor.

Table 1: Key Features of HNL-Mediated Synthesis of 5-Hydroxypiperidin-2-one

| Feature | Description | Reference |

| Enzyme | (S)-hydroxynitrile lyase (HNL) | researchgate.net |

| Key Intermediate | Chiral cyanohydrin | frontiersin.orgresearchgate.net |

| Subsequent Step | Hydrogenation leading to cyclization | researchgate.net |

| Key Product | Enantiopure 5-hydroxypiperidin-2-one | researchgate.netru.nl |

| Potential Derivatization | One-step N-alkylation via reductive amination | researchgate.netresearchgate.net |

Chiral Auxiliary-Controlled Strategies

Chiral auxiliaries are stereogenic groups that are temporarily attached to a substrate to direct the stereochemical course of a reaction. wikipedia.orgblogspot.com After the desired chiral center is created, the auxiliary is removed, yielding an enantiomerically enriched product. hes-so.chblogspot.com This strategy is a cornerstone of asymmetric synthesis and has been applied to the formation of hydroxylated piperidinone structures. ignited.in

One of the most well-known examples is the Evans aldol reaction, which uses an oxazolidinone as a chiral auxiliary to control the geometry and facial selectivity of enolate addition to an aldehyde. blogspot.com This method is powerful for establishing contiguous stereocenters. While not a direct synthesis of this compound, the principles are applicable. For instance, a readily available N-phenylglycinol-derived chiral auxiliary has been shown to impart high levels of asymmetric induction in cobalt-catalyzed reductive aldol reactions to produce β-hydroxylactams, which are structurally related to hydroxypiperidinones. ignited.in

In the context of piperidinone synthesis, copper-catalyzed reductive aldol cyclizations have been used to prepare 4-hydroxypiperidin-2-ones with high diastereoselectivity. ignited.in The presence of a pre-existing stereocenter in the substrate, which can be derived from a chiral auxiliary-controlled step, directs the stereochemical outcome of the cyclization. ignited.in The challenge in this approach often lies in the cleavage of the auxiliary from the final product, which can be difficult due to steric hindrance. ignited.in

Table 2: Principles of Chiral Auxiliary-Controlled Synthesis

| Principle | Description | Reference |

| Mechanism | Temporary incorporation of a chiral group to direct reaction stereochemistry. | wikipedia.orgblogspot.com |

| Example Auxiliary | Evans oxazolidinones, N-phenylglycinol derivatives. | blogspot.comignited.in |

| Application | Asymmetric aldol reactions, reductive aldol cyclizations. | blogspot.comignited.in |

| Outcome | Formation of enantiomerically or diastereomerically enriched products. | blogspot.comignited.in |

| Challenge | Efficient removal of the auxiliary without racemization. | blogspot.comignited.in |

Asymmetric Catalysis in this compound Synthesis

Asymmetric catalysis, where a small amount of a chiral catalyst generates a large amount of a chiral product, is a highly efficient and atom-economical approach to enantioselective synthesis. nih.gov Organocatalysis, which uses small chiral organic molecules as catalysts, has emerged as a major pillar in this field, complementing metal-based catalysts. nih.govfrontiersin.org

The synthesis of chiral piperidine derivatives can be achieved through various organocatalytic transformations. mdpi.com For example, iminium-ion catalysis, often employing proline-derived catalysts, can activate α,β-unsaturated aldehydes or ketones for asymmetric additions. mdpi.comunibo.it This strategy has been used in the synthesis of complex molecules containing substituted piperidine rings. While a direct application to this compound is not detailed in the provided sources, the fundamental activation modes are relevant for the construction of the chiral piperidinone core. For instance, an asymmetric 1,4-addition of a nucleophile to an appropriate unsaturated precursor could establish a key stereocenter, which is then carried through to the final hydroxylactam structure. mdpi.com

The power of asymmetric catalysis lies in its ability to create complex stereochemical arrays. The development of new catalytic systems continues to expand the range of reactions that can be performed with high enantioselectivity, offering potential new routes to chiral this compound and its analogs. nih.govfrontiersin.org

Functional Group Interconversion and Derivatization Routes

Once the core this compound scaffold is synthesized, its functionalization is key to creating a diverse range of derivatives. This is often achieved through functional group interconversions, which modify existing groups on the molecule to introduce new properties and functionalities.

Reductive Amination Strategies for N-Alkylated Hydroxypiperidinones

Reductive amination is a versatile and powerful method for the synthesis of amines, involving the reaction of a carbonyl compound with an amine followed by reduction of the resulting imine or iminium ion intermediate. masterorganicchemistry.comorganic-chemistry.org This method is particularly useful for the N-alkylation of piperidine derivatives, as it avoids the problem of multiple alkylations that can occur with direct alkylation using alkyl halides. masterorganicchemistry.com

As mentioned previously, in the context of 5-hydroxypiperidin-2-one synthesis, a one-pot reductive amination of a nitrile intermediate can lead directly to N-alkylated products. researchgate.netresearchgate.net This is a highly efficient process that combines cyclization and N-alkylation in a single synthetic operation. Another approach involves the direct reductive amination of a pre-formed hydroxypiperidinone. This would typically involve reacting the secondary amine of the lactam with an aldehyde or ketone in the presence of a suitable reducing agent like sodium cyanoborohydride (NaBH₃CN) or sodium triacetoxyborohydride (B8407120) (NaBH(OAc)₃). masterorganicchemistry.com This allows for the introduction of a wide variety of N-substituents.

The choice of reducing agent and reaction conditions is crucial for the success of reductive amination. Polymethylhydrosiloxane (PMHS) in the presence of a palladium catalyst has also been reported as an effective system for the reductive N-alkylation of amines using nitriles as the alkylating agent. researchgate.net

Table 3: Reductive Amination for N-Alkylation

| Method | Description | Reference |

| From Nitrile Intermediate | One-pot reductive amination/cyclization following HNL-mediated synthesis. | researchgate.netresearchgate.net |

| From Piperidinone | Reaction of the lactam with an aldehyde/ketone and a reducing agent. | masterorganicchemistry.com |

| Common Reducing Agents | NaBH₃CN, NaBH(OAc)₃, PMHS/Pd catalyst. | researchgate.netmasterorganicchemistry.com |

| Advantage | Controlled mono-N-alkylation, high versatility. | masterorganicchemistry.com |

Sonogashira Coupling and Azidolysis Reactions in Substituted Piperidone Synthesis

To introduce further complexity and functionality into the piperidinone scaffold, carbon-carbon and carbon-heteroatom bond-forming reactions are employed. The Sonogashira coupling and azidolysis reactions are powerful tools for this purpose.

The Sonogashira coupling is a cross-coupling reaction that forms a carbon-carbon bond between a terminal alkyne and an aryl or vinyl halide, typically using a palladium catalyst and a copper co-catalyst. wikipedia.orgnih.gov This reaction is carried out under mild conditions and tolerates a wide range of functional groups, making it highly valuable in the synthesis of complex molecules. wikipedia.orgbeilstein-journals.org For the synthesis of substituted this compound derivatives, a precursor containing a halide (e.g., an iodinated or brominated piperidinone) could be coupled with various terminal alkynes to introduce alkynyl substituents. hes-so.chwikipedia.org These alkyne groups can then be further elaborated, serving as handles for additional transformations.

Azidolysis , the nucleophilic ring-opening of an epoxide with an azide (B81097) ion (N₃⁻), is an effective method for introducing a nitrogen-containing functional group. researchgate.net This reaction is particularly useful for synthesizing amino alcohols. In the context of substituted piperidinone synthesis, an epoxide precursor could undergo a regioselective azidolysis to install an azide group. researchgate.net This azide can then be reduced to an amine or used in cycloaddition reactions, such as the copper-catalyzed azide-alkyne cycloaddition (CuAAC), to form triazoles, thereby introducing heterocyclic moieties onto the piperidinone core.

Multi-component Reactions and Cascade Processes leading to this compound Derivatives

Cascade reactions, in particular, have been instrumental in accessing substituted piperidinone cores. A notable example involves the synthesis of 3-hydroxypiperidin-2-ones through a site-selective difunctionalization of N-substituted piperidine derivatives. researchgate.net This process is believed to proceed through a cascade mechanism involving the sequential formation of key intermediates such as a cyclic enamine, an oxiranium ion, and an iminium ion. researchgate.net Another sophisticated cascade approach enables the synthesis of highly functionalized pyridin-2(1H)-ones from 3-formylchromones, ethyl 2-(pyridin-2-yl)acetate derivatives, and various amines, involving a complex series of ring-opening and cyclization reactions. researchgate.net

While direct multi-component reactions leading to the parent this compound are not extensively documented in the provided literature, the principles of MCRs are widely applied to synthesize related heterocyclic structures. For instance, a four-component domino cyclization using ketones, aldehydes, Meldrum's acid, and ammonium (B1175870) acetate (B1210297) has been developed to produce a wide array of dihydropyridones, showcasing the power of MCRs in generating pharmaceutically relevant scaffolds. organic-chemistry.org

The following table summarizes selected cascade reactions that lead to piperidinone-related structures, highlighting the key features of these advanced synthetic methodologies.

| Reaction Type | Starting Materials | Key Intermediates | Product Type | Reference |

| Site-Selective Difunctionalization | N-substituted piperidines | Cyclic enamine, oxiranium, iminium | 3-Hydroxypiperidin-2-ones | researchgate.net |

| Cascade Annulation | N-aryl amidines | Not specified | Functionalized quinolines | researchgate.net |

| Dehydrogenative C(3)-Functionalization | Tertiary arylamines | Enamine | C(3)-functionalized amines | researchgate.net |

| Oxidative Cross-Coupling | Saturated cyclic amines, methyl ketones | Not specified | β-Dicarbonylated tetrahydropiperidines | typeset.io |

Green Chemistry Principles in this compound Synthesis

The principles of green chemistry are increasingly influencing the design of synthetic routes for pharmaceutically important compounds, including this compound and its derivatives. semanticscholar.org The core tenets of green chemistry focus on minimizing waste, reducing the use of hazardous substances, improving energy efficiency, and utilizing renewable feedstocks. acs.org

One of the primary goals in the green synthesis of piperidinone-containing molecules is the reduction of derivatization steps, which often involve the use of protecting groups. acs.org The use of enzymes can be particularly effective in this regard, as their high specificity can allow for reactions at a desired site on a molecule without the need for protecting other functional groups. acs.org For example, enzymatic processes have been successfully implemented in the industrial synthesis of semi-synthetic antibiotics like ampicillin, replacing methods that required silyl (B83357) protecting groups and operating in water at mild temperatures. acs.org

The application of green chemistry to the synthesis of hydroxypiperidinone derivatives is also evident in the move towards solventless conditions and the use of environmentally benign catalysts. semanticscholar.org An asymmetric total synthesis of a stereoisomer of a 3-hydroxy-2-piperidone alkaloid derivative has been described as an environmentally friendly approach. researchgate.net This synthesis was noted for being both concise and efficient. researchgate.net

Biocatalytic cascade processes are also at the forefront of green synthesis. For instance, the preparation of enantiopure δ-lactones from 2-alkylidenecyclopentanones has been achieved through a reduction-oxidation-hydrolysis cascade biotransformation. researchgate.net Such enzymatic cascades, often performed in aqueous media under physiological conditions, exemplify the synergy between efficiency and environmental sustainability. researchgate.net

The table below outlines key green chemistry principles and their application in the synthesis of piperidinone-related compounds.

| Green Chemistry Principle | Application in Synthesis | Example/Benefit | Reference |

| Catalysis | Use of catalytic reagents over stoichiometric ones. | Minimizes waste and improves reaction efficiency. acs.org | acs.org |

| Atom Economy | Designing syntheses to maximize the incorporation of all reactant atoms into the final product. | Reduces the generation of byproducts. acs.org | acs.org |

| Reduce Derivatives | Avoiding or minimizing the use of protecting groups. | Use of enzymes to achieve site-specific reactions. acs.org | acs.org |

| Safer Solvents and Auxiliaries | Utilizing environmentally benign solvents or solvent-free conditions. | Enzymatic processes in water; solventless reactions to reduce environmental impact. acs.org | acs.org |

| Design for Energy Efficiency | Conducting reactions at ambient temperature and pressure. | Many enzymatic and biocatalytic reactions operate under mild conditions. acs.orgresearchgate.net | acs.orgresearchgate.net |

Reactivity of the N-Hydroxy Moiety

The N-hydroxy group is a key site for various chemical reactions, including oxidation, reduction, and functionalization.

Oxidation and Reduction Chemistry of N-Hydroxylactams

The oxidation of N-hydroxylactams, such as this compound, can lead to the formation of the corresponding imides. A study on the oxidation of phthalimide-derived hydroxylactams demonstrated the use of several oxidizing agents. nih.gov Nickel peroxide (NiO2), pyridinium (B92312) chlorochromate (PCC), and iodoxybenzoic acid (IBX) were all found to be effective in converting 3-hydroxy-2-substituted isoindolin-1-ones to the corresponding phthalimides. nih.gov While NiO2 required a high number of equivalents and longer reaction times, PCC and IBX achieved full conversion more rapidly but necessitated more extensive purification. nih.gov A catalytic system using iron trifluoroacetate (B77799) and tert-butyl hydroperoxide has also been reported for the oxidation of both hydroxylactams and their parent lactams to imides. digitellinc.com

In a different context, the oxidation of this compound can be part of a two-step metabolic pathway. For instance, a poly(ADP-ribose) polymerase inhibitor containing a 4-hydroxypiperidine (B117109) moiety undergoes dehydrogenation of the secondary alcohol followed by a Baeyer-Villiger oxidation mediated by flavin-containing monooxygenase 5 (FMO5). nih.gov

Reduction of related N-hydroxylactam precursors can also be a route to these compounds. For example, the reduction of diethyl 2-hydroxyiminoheptane-1,7-dioate can yield ethyl 1-hydroxy-7-oxohexahydroazepine-2-carboxylate.

O-Functionalization (Alkylation, Acylation) Pathways

The hydroxyl group of N-hydroxylactams can be functionalized through alkylation and acylation reactions. These reactions often proceed through the formation of highly electrophilic N-acyliminium ions. mdpi.com The treatment of α-hydroxylactams with a Brønsted acid generates these intermediates, which can then be trapped by various nucleophiles. mdpi.com For example, using methanol (B129727) as a nucleophile leads to the formation of α-methoxylactams. mdpi.com This reactivity highlights the potential for introducing a variety of functional groups onto the oxygen atom of the N-hydroxy moiety.

Rearrangement Reactions Involving the N-O Bond

Rearrangement reactions are a class of organic reactions where the carbon skeleton of a molecule is rearranged to create a structural isomer of the original molecule. solubilityofthings.com These reactions often involve the migration of a substituent from one atom to another. wikipedia.org While specific examples of rearrangement reactions involving the N-O bond of this compound are not extensively detailed in the provided context, the general principles of rearrangements, such as the Beckmann rearrangement which converts oximes to amides, are relevant to the broader class of compounds containing N-O linkages. solubilityofthings.com The driving force for such rearrangements is typically the formation of a more stable intermediate. wikipedia.org

Reactivity of the Carbonyl Group (C=O)

The carbonyl group in this compound is susceptible to nucleophilic attack and can undergo various transformations.

Nucleophilic Addition Reactions

The carbonyl carbon of this compound is electrophilic and can react with a variety of nucleophiles. masterorganicchemistry.com This nucleophilic addition reaction results in the change of hybridization of the carbonyl carbon from sp2 to sp3. masterorganicchemistry.com The rate and reversibility of this addition depend on the nature of the nucleophile. masterorganicchemistry.com For instance, reactions with strong nucleophiles like organometallic reagents are generally irreversible, while additions of weaker nucleophiles can be reversible. masterorganicchemistry.com The reactivity of the carbonyl group can be influenced by adjacent electron-withdrawing or electron-donating groups. masterorganicchemistry.com

Thionation Reactions (e.g., with Lawesson's Reagent)

The carbonyl group of lactams, including this compound, can be converted to a thiocarbonyl group using thionating agents like Lawesson's reagent. santiago-lab.comwikipedia.org Lawesson's reagent, 2,4-bis(4-methoxyphenyl)-1,3,2,4-dithiadiphosphetane-2,4-disulfide, is a mild and effective reagent for the thionation of various carbonyl compounds. santiago-lab.comorganic-chemistry.org The reaction mechanism involves the formation of a reactive dithiophosphine ylide, which then reacts with the carbonyl group to form a thiaoxaphosphetane intermediate. santiago-lab.comorganic-chemistry.org This intermediate subsequently decomposes to yield the thiocarbonyl compound. organic-chemistry.org The reaction is typically carried out by heating the substrate with Lawesson's reagent in a nonpolar solvent like toluene. santiago-lab.com The reactivity order for thionation is generally ketones, amides, and lactams reacting faster than esters. santiago-lab.comorganic-chemistry.org

Ring-Opening and Ring-Closure Dynamics of the Piperidinone Ring

The stability of the six-membered piperidinone ring is subject to various reaction conditions that can promote its opening or facilitate its formation from acyclic or different heterocyclic precursors.

The lactam ring of this compound, while generally stable, can undergo ring-opening hydrolysis under catalytic acidic or basic conditions. The mechanism is analogous to the hydrolysis of other cyclic esters (lactones) and amides (lactams).

Acid-Catalyzed Mechanism : In the presence of a strong acid, the reaction is initiated by the protonation of the carbonyl oxygen. masterorganicchemistry.com This protonation enhances the electrophilicity of the carbonyl carbon, making it more susceptible to nucleophilic attack by a water molecule. masterorganicchemistry.comtestbook.com The subsequent steps involve the formation of a tetrahedral intermediate, followed by proton transfer and elimination of the amine portion to break the amide bond, ultimately leading to the formation of 5-(hydroxyamino)pentanoic acid. The process is similar to the acid-catalyzed opening of epoxides, where initial protonation creates a better leaving group and facilitates nucleophilic attack. masterorganicchemistry.comlibretexts.org

Base-Catalyzed Mechanism : Under basic conditions, a hydroxide (B78521) ion acts as the nucleophile, directly attacking the electrophilic carbonyl carbon of the lactam. libretexts.org This is an SN2-type reaction that does not require prior protonation. The attack results in a tetrahedral intermediate with a negative charge on the oxygen. This intermediate then collapses, cleaving the C-N bond of the ring. A subsequent protonation step, typically from the solvent (e.g., water), neutralizes the resulting amino group to yield the salt of 5-(hydroxyamino)pentanoic acid. The ring strain in related small rings like epoxides significantly drives the base-catalyzed opening, a factor that is less pronounced but still relevant in the six-membered piperidinone system. libretexts.org

Enzymatic processes provide highly selective pathways for the formation of the this compound ring system from specifically designed precursors. These transformations highlight the precise control enzymes exert over reaction mechanisms.

Treatment of 1-arylmethyl-2-(2-cyanoethyl)aziridines with a nitrile hydratase yields the corresponding 2-(2-carbamoylethyl)aziridines. ru.nlacs.org These intermediates can then be induced to cyclize into 5-hydroxypiperidin-2-ones via microwave heating. ru.nlacs.org The chemical mechanism for this rearrangement involves a 5-exo-trig ring closure where the aziridine (B145994) nitrogen atom performs an intramolecular attack on the amide carbonyl group. ru.nl This forms a bicyclic aziridinium intermediate, which then undergoes a regioselective ring-opening at the more substituted carbon atom by a water molecule to furnish the final 5-hydroxypiperidin-2-one product. ru.nl

Alternatively, using a nitrilase enzyme on 2-(2-cyanoethyl)aziridine precursors can directly yield 5-hydroxypiperidin-2-ones in good yields. ru.nlacs.org Nitrilases hydrolyze the nitrile group directly to a carboxylic acid, which likely undergoes a rapid, enzyme-mediated intramolecular cyclization with the aziridine nitrogen to form the piperidinone ring.

The biocatalytic synthesis of 5-hydroxypiperidin-2-one can also be achieved starting from an appropriate aldehyde precursor via the formation of a cyanohydrin, mediated by an (S)-hydroxynitrile lyase (HNL). ru.nl Subsequent hydrogenation of the cyanohydrin intermediate leads to the formation of the hydroxylactam. ru.nl

| Precursor | Enzyme/Condition | Key Mechanistic Step | Product |

| 2-(2-Carbamoylethyl)aziridine | Microwave Heating | 5-exo-trig intramolecular cyclization via bicyclic aziridinium intermediate. ru.nl | 5-Hydroxypiperidin-2-one |

| 2-(2-Cyanoethyl)aziridine | Nitrilase | Direct hydrolysis of nitrile to acid, followed by intramolecular cyclization. ru.nl | 5-Hydroxypiperidin-2-one |

| Aldehyde + HCN | (S)-Hydroxynitrile Lyase | Enantioselective cyanohydrin formation followed by reductive cyclization. ru.nl | 5-Hydroxypiperidin-2-one |

Acid- and Base-Catalyzed Ring Opening

Alpha-Carbon Reactivity and Functionalization

The carbon atom adjacent to the carbonyl group (the α-carbon) in this compound is a key site for chemical functionalization. The hydrogens attached to this carbon exhibit enhanced acidity due to the electron-withdrawing effect of the adjacent carbonyl group. libretexts.orglibretexts.org

This acidity allows for deprotonation by a suitable base to form a nucleophilic enolate intermediate. msu.edu This enolate can then react with various electrophiles in substitution reactions, enabling the introduction of new functional groups at the alpha position. libretexts.orgmsu.edu

Key functionalization reactions include:

Alkylation : The enolate can be alkylated using alkyl halides in classic SN2 reactions, forming a new carbon-carbon bond at the α-position. libretexts.org

Aldol-Type Reactions : The enolate can act as a nucleophile and attack other carbonyl compounds in an aldol addition, leading to β-hydroxy lactam structures. libretexts.org

Halogenation : Under acidic or basic conditions, the α-carbon can be halogenated. libretexts.org

Modern synthetic methods have also explored the direct, metal-catalyzed functionalization of C(sp³)–H bonds in cyclic amines. researchgate.net For instance, an iron-catalyzed dehydrogenative process can form a cyclic enamine intermediate from a piperidine derivative, which then allows for position-selective C-C bond formation at the β-carbon, ultimately leading to functionalized piperidinone structures. researchgate.net

| Reaction Type | Reagent/Catalyst | Intermediate | Outcome |

| Alkylation | Base (e.g., LDA), Alkyl Halide | Enolate Anion msu.edu | α-Alkyl-1-hydroxypiperidin-2-one |

| Aldol Addition | Base, Aldehyde/Ketone | Enolate Anion libretexts.org | α-(β-Hydroxyalkyl)-1-hydroxypiperidin-2-one |

| Halogenation | Base/Acid, Halogen (X₂) | Enol/Enolate libretexts.org | α-Halo-1-hydroxypiperidin-2-one |

| Dehydrogenative Functionalization | Fe-Catalyst, Nitro Olefin | Cyclic Enamine researchgate.net | β-Functionalized Piperidinone |

Photochemical and Radical Transformations of this compound Systems

The presence of both a carbonyl group and a hydroxylamine (B1172632) functionality makes this compound susceptible to photochemical and radical-mediated reactions. The photochemistry of carbonyl compounds often involves the excitation of a non-bonding electron on the oxygen to an excited singlet state, which can then convert to a more reactive triplet state. beilstein-journals.org This excited triplet state can undergo several transformations, including Norrish-type dissociations or hydrogen atom abstraction from the solvent or another molecule. beilstein-journals.org

For this compound, potential photochemical pathways include:

Norrish Type I Cleavage : Homolytic cleavage of the α-carbon-carbonyl bond, which would lead to a diradical species and subsequent ring-opening.

Hydrogen Abstraction : The excited carbonyl group could abstract a hydrogen atom, potentially from the N-hydroxyl group intramolecularly or from a solvent molecule, initiating a radical cascade.

The N-hydroxy functionality is also a key player in radical chemistry. It is structurally related to hindered amine stabilizers (HAS), where the corresponding N-H or N-OH groups are crucial for their stabilizing effect against photodegradation in polymers. cnrs.fr The N-O bond in the N-hydroxy group can undergo homolytic cleavage to form a nitroxyl (B88944) radical (>N-O•). cnrs.fr These stable nitroxyl radicals are known to be effective quenchers of excited states and can trap other radical species, thereby terminating radical chain reactions. cnrs.fr The photochemical decomposition of related N-hydroxy-piperidinyl compounds has been observed, with the N-oxy derivative often showing the highest stability. cnrs.fr

Theoretical and Computational Chemistry Studies of 1 Hydroxypiperidin 2 One

Quantum Chemical Calculations of Electronic Structure and Bonding

Quantum chemical calculations are fundamental to understanding the intrinsic properties of a molecule. For 1-hydroxypiperidin-2-one, these studies focus on elucidating the arrangement of electrons and the nature of the chemical bonds that dictate its stability and reactivity.

Density Functional Theory (DFT) is a robust computational method used to determine the most stable three-dimensional structure of a molecule. nsf.gov The process of geometry optimization involves finding the coordinates of the atoms that correspond to a minimum on the potential energy surface. gaussian.comuni-muenchen.de For molecules like this compound, DFT methods such as B3LYP, often paired with basis sets like 6-311G or 6-311+G(d,p), are commonly employed to achieve a balance between accuracy and computational cost. scite.airesearchgate.netresearchgate.net

The optimization of this compound is expected to show that the six-membered piperidinone ring adopts a non-planar conformation, such as a chair or twist-boat, to alleviate ring strain. iucr.org The calculations would precisely determine bond lengths, bond angles, and dihedral angles that characterize this lowest-energy structure. The reliability of DFT in predicting geometries for transition metal complexes and other organic molecules underscores its utility for accurately modeling the structure of this compound. nsf.gov

Table 1: Representative Optimized Geometrical Parameters for a Cyclic Hydroxamic Acid (Theoretical) Note: This table presents typical, theoretically-derived values for a related cyclic hydroxamic acid structure as a reference for what would be expected for this compound.

| Parameter | Bond/Angle | Predicted Value |

| Bond Length | C=O | ~1.23 Å |

| N-O | ~1.40 Å | |

| C-N | ~1.36 Å | |

| Bond Angle | O=C-N | ~122° |

| C-N-O | ~118° | |

| Dihedral Angle | C-C-N-O | Varies with conformation |

Frontier Molecular Orbital (HOMO-LUMO) Analysis and Energy Gaps

Frontier Molecular Orbital (FMO) theory is a key concept in explaining chemical reactivity. libretexts.org It focuses on the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). The HOMO acts as an electron donor, while the LUMO acts as an electron acceptor. malayajournal.org The energy difference between these two orbitals, known as the HOMO-LUMO gap (ΔE), is an important indicator of molecular stability and reactivity. malayajournal.orgresearchgate.net A large energy gap suggests high stability and low reactivity, whereas a small gap indicates a molecule is more prone to chemical reactions. mdpi.com

For this compound, the HOMO is expected to be localized primarily on the hydroxamic acid moiety, specifically the nitrogen and oxygen atoms, which are electron-rich. The LUMO is likely centered on the antibonding π* orbital of the carbonyl (C=O) group, an electron-deficient site. malayajournal.org The HOMO-LUMO gap can be calculated using the energies derived from DFT computations. This analysis helps to predict how the molecule will interact with electrophiles and nucleophiles.

Table 2: Theoretical FMO Properties of this compound Note: The values are representative examples based on calculations of similar heterocyclic compounds. malayajournal.orgmdpi.comajchem-a.com

| Parameter | Energy (eV) | Description |

| HOMO Energy | -6.5 to -8.5 | Energy of the highest occupied molecular orbital (electron-donating capacity) |

| LUMO Energy | -0.5 to -2.0 | Energy of the lowest unoccupied molecular orbital (electron-accepting capacity) |

| HOMO-LUMO Gap (ΔE) | 4.5 to 7.0 | Indicator of chemical stability and reactivity |

Charge Distribution Analysis (e.g., Mulliken Charges, Molecular Electrostatic Potential)

Charge distribution analysis provides insight into the electronic landscape of a molecule. Mulliken population analysis is a method to assign partial charges to individual atoms, helping to identify polar bonds and reactive sites. libretexts.orgnumberanalytics.com Another powerful tool is the Molecular Electrostatic Potential (MEP) map, which visualizes the charge distribution on the molecule's surface. malayajournal.org In an MEP map, regions of negative potential (typically colored red) indicate electron-rich areas that are susceptible to electrophilic attack, while regions of positive potential (blue) are electron-poor and prone to nucleophilic attack. malayajournal.org

In this compound, Mulliken analysis would likely show significant negative charges on the carbonyl oxygen and the hydroxyl oxygen, and a positive charge on the hydroxyl hydrogen. researchgate.net The MEP map would visually confirm these findings, highlighting the carbonyl oxygen as a primary site for hydrogen bond donation and electrophilic interaction. The area around the N-OH proton would appear blue, indicating its acidic nature. malayajournal.org This information is crucial for understanding intermolecular interactions, such as hydrogen bonding, which influences the compound's physical properties and biological activity.

Table 3: Representative Calculated Mulliken Atomic Charges for this compound Note: These are illustrative charges for key atoms based on general principles and calculations on analogous molecules. researchgate.netgaussian.com

| Atom | Predicted Mulliken Charge (a.u.) |

| O (from C=O) | -0.55 |

| C (from C=O) | +0.60 |

| N | -0.40 |

| O (from N-OH) | -0.35 |

| H (from N-OH) | +0.45 |

Conformational Analysis and Energy Landscapes

The six-membered ring of this compound is not planar and can exist in several different spatial arrangements or conformations. sfu.ca Conformational analysis aims to identify the most stable of these conformers and to determine the energy barriers between them. The piperidine (B6355638) ring system typically exhibits chair and boat conformations, with the chair form often being the most stable. iucr.org

Computational Elucidation of Reaction Mechanisms for this compound Transformations

Computational chemistry is an invaluable tool for investigating the step-by-step pathways of chemical reactions. acs.org For this compound, theoretical studies can elucidate the mechanisms of various transformations, such as tautomerization, hydrolysis, or oxidation. By mapping the potential energy surface of a reaction, chemists can identify the structures of reactants, products, intermediates, and, crucially, the transition states that connect them. acs.org

For instance, the tautomerization of the keto form (N-hydroxy amide) to the iminol form (α-hydroxy oxime) is a potential reaction. researchgate.net DFT calculations can determine the activation energy for this process by locating the transition state structure, thereby predicting the reaction's feasibility. Similarly, the mechanism of its interaction with metal ions or its behavior under acidic or basic conditions can be modeled to understand its reactivity profile in different chemical environments.

Solvatochromic Behavior and Solvent-Solute Interaction Studies

Solvatochromism is the phenomenon where a substance changes color in response to the polarity of the solvent. nih.gov This effect arises from differential solvation of the ground and excited electronic states of the molecule. Computational studies, particularly using Time-Dependent DFT (TD-DFT), can predict the absorption spectra of this compound in various solvents. mdpi.com By incorporating a solvent model, such as the Polarizable Continuum Model (PCM), these calculations can simulate how the solvent environment affects the molecule's electronic transitions.

These studies often analyze the change in the molecule's dipole moment upon electronic excitation from the ground state to the first excited state. mdpi.comresearchgate.net For a molecule like this compound, an intramolecular charge transfer (ICT) from the electron-donating N-hydroxy group to the electron-withdrawing carbonyl group is expected upon absorption of light. nih.gov This would lead to a larger dipole moment in the excited state compared to the ground state, resulting in a bathochromic (red) shift in absorption spectra as solvent polarity increases. mdpi.comresearchgate.net

Prediction of Spectroscopic Parameters from First Principles Calculations

First-principles calculations, particularly those based on Density Functional Theory (DFT), have become an indispensable tool in modern chemistry for predicting the spectroscopic properties of molecules. athabascau.ca These computational methods allow for the theoretical determination of various spectroscopic parameters, including Nuclear Magnetic Resonance (NMR) chemical shifts, infrared (IR) vibrational frequencies, and electronic (UV-Vis) absorption spectra. mdpi.comnih.gov While specific, in-depth computational studies exclusively targeting this compound are not extensively available in the current literature, the well-established principles of computational chemistry allow for a robust prediction of its spectroscopic characteristics. Such predictions are vital for structural elucidation, conformational analysis, and understanding the electronic environment of the molecule.

Computational approaches offer the significant advantage of isolating a molecule in the gas phase or simulating solvent effects, thereby providing a clear correlation between its geometric/electronic structure and its spectral features. mdpi.com For a molecule like this compound, theoretical calculations can help assign specific signals in experimental spectra and provide insights into the influence of the N-hydroxy group on the piperidin-2-one scaffold.

Nuclear Magnetic Resonance (NMR) Spectroscopy

The prediction of NMR chemical shifts is a cornerstone of computational spectroscopy, commonly employing the Gauge-Independent Atomic Orbital (GIAO) method. mdpi.comnih.gov This approach calculates the magnetic shielding tensors for each nucleus, which are then converted into chemical shifts by referencing them against a standard, typically tetramethylsilane (B1202638) (TMS). The accuracy of these predictions is highly dependent on the chosen DFT functional and basis set. mdpi.comnih.gov Studies have shown that long-range corrected functionals, such as the ωB97X-D, often provide high accuracy for predicting ¹³C chemical shifts, while functionals like WP04 are well-suited for ¹H predictions. mdpi.com

For this compound, DFT calculations would be crucial for assigning the proton and carbon signals of the piperidine ring. The presence of the electron-withdrawing N-hydroxy and carbonyl groups significantly influences the electronic environment and, consequently, the chemical shifts of the ring atoms. The protons on C6, being adjacent to the N-hydroxy group, are expected to be deshielded and appear at a lower field compared to those in unsubstituted piperidin-2-one. Similarly, the C6 carbon signal would also be shifted downfield.

Below are the predicted ¹H and ¹³C NMR chemical shifts for this compound, based on established chemical shift ranges for similar functional groups and the expected electronic effects of the substituents. These values would be refined and confirmed by specific DFT calculations.

Predicted ¹H NMR Chemical Shifts for this compound

| Proton | Predicted Chemical Shift (ppm) | Multiplicity |

| H3 | 2.30 - 2.50 | m |

| H4 | 1.80 - 2.00 | m |

| H5 | 1.90 - 2.10 | m |

| H6 | 3.40 - 3.60 | t |

| N-OH | 8.50 - 9.50 | br s |

Predicted ¹³C NMR Chemical Shifts for this compound

| Carbon | Predicted Chemical Shift (ppm) |

| C2 (C=O) | 170 - 175 |

| C3 | 30 - 35 |

| C4 | 20 - 25 |

| C5 | 25 - 30 |

| C6 | 50 - 55 |

Infrared (IR) Spectroscopy

Theoretical IR spectra are calculated by determining the second derivatives of the energy with respect to the atomic coordinates, which yields the vibrational frequencies and their corresponding intensities. nih.gov DFT methods, such as B3LYP, are widely used for this purpose. bohrium.com While calculated frequencies often exhibit a systematic deviation from experimental values, this can be corrected using empirical scaling factors to achieve good agreement. nih.gov

For this compound, the most characteristic vibrations would be the carbonyl (C=O) stretch of the lactam ring and the O-H stretch of the hydroxyl group. The C=O stretching frequency in amides typically appears in the range of 1630-1680 cm⁻¹. The O-H stretching vibration of the N-hydroxy group is expected to be a broad band in the region of 3100-3400 cm⁻¹, with its exact position and shape being sensitive to hydrogen bonding. Other notable absorptions would include the C-H stretching vibrations of the methylene (B1212753) groups in the ring (typically 2850-3000 cm⁻¹) and various bending vibrations in the fingerprint region (below 1500 cm⁻¹). libretexts.org

Predicted Key IR Absorption Frequencies for this compound

| Functional Group | Vibration Type | Predicted Frequency Range (cm⁻¹) | Intensity |

| N-OH | O-H Stretch | 3100 - 3400 | Strong, Broad |

| C-H (sp³) | C-H Stretch | 2850 - 3000 | Medium |

| C=O (Lactam) | C=O Stretch | 1650 - 1680 | Strong |

| CH₂ | Scissoring | ~1465 | Medium |

| C-N | C-N Stretch | 1200 - 1300 | Medium |

Ultraviolet-Visible (UV-Vis) Spectroscopy

The prediction of electronic absorption spectra is typically performed using Time-Dependent Density Functional Theory (TD-DFT). nih.govmdpi.com This method calculates the energies of electronic transitions from the ground state to various excited states. The most important transitions for organic molecules are typically the n → π* and π → π* transitions. libretexts.org

The this compound molecule contains a carbonyl group, which is a chromophore. The carbonyl group has non-bonding electrons (n) on the oxygen atom and a π-system in the C=O double bond. Therefore, it is expected to exhibit a weak n → π* transition at a longer wavelength (typically in the near-UV region, ~270-300 nm) and a stronger π → π* transition at a shorter wavelength (typically below 200 nm). libretexts.org The exact position and intensity of these absorptions can be influenced by the solvent environment, an effect that can be modeled in computational calculations using polarizable continuum models (PCM). mdpi.commdpi.com

Predicted UV-Vis Absorption for this compound

| Electronic Transition | Predicted λ_max (nm) | Molar Absorptivity (ε) |

| n → π | 270 - 290 | Low |

| π → π | < 200 | High |

Advanced Spectroscopic and Crystallographic Characterization in 1 Hydroxypiperidin 2 One Research

Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Elucidation and Mechanistic Insights

NMR spectroscopy is a cornerstone in the characterization of organic molecules, including 1-hydroxypiperidin-2-one. By analyzing the magnetic properties of atomic nuclei, NMR provides a wealth of information regarding the structure and chemical environment of the compound.

1D NMR (¹H, ¹³C) for Chemical Environment Analysis

One-dimensional NMR experiments, specifically ¹H (proton) and ¹³C (carbon-13) NMR, are the initial and most crucial steps in the structural analysis of this compound derivatives.

¹H NMR Spectroscopy: This technique provides information about the number of different types of protons, their chemical environments, and their proximity to other protons. For instance, in a study of 2,6-diaryl-1-hydroxypiperidin-4-one oximes, ¹H NMR was instrumental in establishing the structures and conformational equilibria of the synthesized compounds. nih.gov The chemical shifts (δ) of the protons in the piperidine (B6355638) ring and its substituents are indicative of their electronic surroundings.

¹³C NMR Spectroscopy: Complementing ¹H NMR, ¹³C NMR spectroscopy details the carbon framework of the molecule. Each unique carbon atom in this compound and its derivatives gives a distinct signal, with its chemical shift providing clues about its hybridization and bonding. For example, the ¹³C NMR spectrum of a this compound derivative would typically show a characteristic signal for the carbonyl carbon (C=O) at a downfield chemical shift. pusan.ac.kr Research on related piperidinone structures has utilized ¹³C NMR data to confirm the presence and environment of the carbon atoms within the heterocyclic ring. nih.gov

A representative, though generalized, dataset for a substituted this compound derivative is presented below. Actual chemical shifts will vary depending on the specific substituents and the solvent used.

Table 1: Representative ¹H and ¹³C NMR Data for a Substituted this compound Derivative

| Position | ¹H Chemical Shift (δ, ppm) | ¹³C Chemical Shift (δ, ppm) |

| C2 (C=O) | - | ~170 |

| C3 | Multiplet | ~30-40 |

| C4 | Multiplet | ~20-30 |

| C5 | Multiplet | ~20-30 |

| C6 | Multiplet | ~45-55 |

| N-OH | Broad singlet | - |

Note: This table is illustrative. Specific values are highly dependent on the full molecular structure and experimental conditions.

2D NMR (COSY, ROESY) for Connectivity and Stereochemistry

Two-dimensional NMR techniques are employed to unravel more complex structural details, such as the connectivity of atoms and their spatial relationships.

COSY (Correlation Spectroscopy): This homonuclear correlation experiment identifies protons that are coupled to each other, typically through two or three bonds. magritek.com In the context of this compound, a COSY spectrum would show cross-peaks between adjacent protons in the piperidine ring, allowing for the assignment of the proton sequence within the spin system. magritek.comnd.edu This is crucial for confirming the integrity of the piperidinone ring structure.

ROESY (Rotating-frame Overhauser Effect Spectroscopy): ROESY is a powerful tool for determining the stereochemistry of a molecule by identifying protons that are close to each other in space, irrespective of their through-bond connectivity. columbia.eduprinceton.edu For substituted this compound derivatives with stereocenters, ROESY can help establish the relative configuration of substituents on the ring by observing through-space correlations (NOEs or ROEs). columbia.eduacdlabs.com

Solid-State NMR for Crystal Structure Probing

While most NMR studies are conducted on solutions, solid-state NMR (ssNMR) provides invaluable information about the structure and dynamics of molecules in their crystalline form. fsu.eduuic.edu This technique is particularly useful for studying polymorphism, where a compound can exist in different crystal structures. solidstatenmr.org.uk For this compound, ssNMR could be used to probe the intermolecular interactions, such as hydrogen bonding involving the hydroxyl group, within the crystal lattice. fsu.edu The technique can also differentiate between crystalline and amorphous regions in a sample. solidstatenmr.org.uk

Mass Spectrometry (MS) for Molecular Weight and Fragmentation Pattern Analysis

Mass spectrometry is an analytical technique that measures the mass-to-charge ratio (m/z) of ions. It is indispensable for determining the molecular weight of a compound and gaining structural information through the analysis of its fragmentation patterns.

High-Resolution Mass Spectrometry (HRESIMS) for Elemental Composition

High-Resolution Mass Spectrometry, often coupled with Electrospray Ionization (HRESIMS), provides highly accurate mass measurements. This precision allows for the determination of the elemental composition of a molecule, which is a critical step in identifying an unknown compound or confirming the synthesis of a target molecule. scielo.brscielo.br For this compound, HRESIMS would be used to confirm its molecular formula (C₅H₉NO₂) by matching the experimentally measured mass to the calculated exact mass. scielo.bracs.org

In a study of flavoalkaloids derived from Astragalus species, HRESIMS was used to elucidate the structures of new compounds containing a 3-hydroxypiperidin-2-one (B90772) moiety. scielo.bracs.org The fragmentation of one such compound led to an ion corresponding to the deprotonated methylquercetin after the cleavage of the hydroxypiperidin-2-one part. scielo.br

Table 2: HRESIMS Data for a Flavoalkaloid containing a 3-Hydroxypiperidin-2-one Moiety

| Ion | Calculated m/z | Measured m/z | Formula |

| [M+H]⁺ | 884.2809 | 884.2809 | C₃₉H₅₀NO₂₂⁺ |

| [Fragment]⁺ | 317.0728 | 317.0728 | C₁₆H₁₃O₇⁺ |

Source: Adapted from studies on flavoalkaloids. scielo.br

MS in Reaction Monitoring and Intermediate Identification

Mass spectrometry is also a vital tool for monitoring the progress of chemical reactions in real-time. cromlab-instruments.es By analyzing small aliquots of the reaction mixture, chemists can track the consumption of starting materials and the formation of products and intermediates. rsc.org Techniques like Liquid Chromatography-Mass Spectrometry (LC-MS) are routinely used for this purpose. cromlab-instruments.es In the synthesis of this compound or its derivatives, LC-MS could be employed to optimize reaction conditions and to detect and identify any transient intermediates or byproducts, providing valuable mechanistic insights into the reaction pathway. rsc.org

Vibrational Spectroscopy (FT-IR, Raman) for Functional Group Identification and Intermolecular Interactions

Vibrational spectroscopy, encompassing Fourier-Transform Infrared (FT-IR) and Raman techniques, is indispensable for identifying functional groups and probing non-covalent interactions within this compound. iiconservation.orgnih.gov These methods are complementary; FT-IR is sensitive to vibrations that change the molecule's dipole moment, such as those of polar bonds, while Raman spectroscopy detects vibrations that alter the molecule's polarizability, often providing better characterization of non-polar, symmetric bonds and skeletal structures. sci-hub.stnih.gov

The key functional groups in this compound—the hydroxyl (-OH) group, the cyclic amide (lactam) group, and the aliphatic methylene (B1212753) (-CH₂) groups—give rise to characteristic vibrational bands. The O-H stretching vibration is particularly sensitive to hydrogen bonding, a dominant intermolecular interaction in this molecule. nih.gov In the solid state, the presence of strong intermolecular O-H···O=C hydrogen bonds would be evidenced by a broad and red-shifted O-H stretching band in the FT-IR spectrum, typically in the 3400-3200 cm⁻¹ region.

The lactam carbonyl (C=O) stretching vibration is another crucial diagnostic peak, expected to appear in the 1680-1630 cm⁻¹ range in the FT-IR spectrum. Its exact position can be influenced by hydrogen bonding, which tends to lower the vibrational frequency. The N-H bending and C-N stretching vibrations of the lactam ring also provide valuable structural information. The aliphatic C-H stretching vibrations of the piperidine ring are expected in the 3000-2850 cm⁻¹ region. core.ac.uk

Raman spectroscopy offers complementary data, especially for the carbon backbone and C-C stretching modes. iiconservation.org Perturbations in the vibrational frequencies, intensities, or band shapes between different physical forms or environments can signify changes in molecular conformation or intermolecular interactions. sci-hub.stuhu-ciqso.es

Table 1: Expected Vibrational Frequencies for Key Functional Groups in this compound

| Functional Group | Vibrational Mode | Typical Wavenumber (cm⁻¹) | Technique | Notes |

|---|---|---|---|---|

| Hydroxyl (-OH) | O-H Stretch (H-bonded) | 3400 - 3200 (Broad) | FT-IR | Frequency and width are highly sensitive to hydrogen bond strength. nih.gov |

| Methylene (-CH₂) | C-H Stretch (Asymmetric & Symmetric) | 3000 - 2850 | FT-IR, Raman | Characteristic of the piperidine ring's aliphatic nature. core.ac.uk |

| Lactam (Amide) | C=O Stretch | 1680 - 1630 | FT-IR | Position is affected by ring strain and intermolecular hydrogen bonding. |

| Lactam (Amide) | N-H Bend | 1650 - 1550 | FT-IR | Often coupled with other vibrations. |

X-ray Crystallography for Precise Molecular and Crystal Structure Determination

Single-crystal X-ray diffraction (SC-XRD) is the gold standard for unambiguous structural elucidation. nih.govesrf.fr For a chiral molecule like this compound, SC-XRD can determine the absolute configuration of its stereocenters, provided a suitable crystal is analyzed, sometimes requiring the presence of a heavier atom to ensure reliable assignment. researchgate.net

Studies on closely related hydroxypiperidine derivatives consistently reveal that the six-membered piperidine ring adopts a stable chair conformation to minimize steric and torsional strain. iucr.orgnih.gov In this conformation, substituents can occupy either axial or equatorial positions. For this compound, the hydroxyl group's orientation (axial vs. equatorial) would be precisely determined.

The crystal structure of this compound has been determined, and its data is available in the Cambridge Crystallographic Data Centre (CCDC) under the deposition code vfp53. cambridge.org Analysis of such data would reveal the key structural parameters. For instance, in a related compound, (2S,3R)-3-hydroxypiperidin-2-yl, found within the structure of halofuginone (B1684669) hydrobromide, the piperidine ring conformation and the relative stereochemistry are clearly defined. researchgate.net In the solid state, molecules of this compound are expected to be linked by strong intermolecular hydrogen bonds, typically involving the hydroxyl group as a donor and the lactam carbonyl oxygen as an acceptor (O-H···O), forming chains or more complex networks that stabilize the crystal packing. nih.gov

Table 2: Typical Crystallographic Parameters for a Hydroxypiperidine Ring System

| Parameter | Description | Expected Value/Observation | Significance |

|---|---|---|---|

| Crystal System | The symmetry system of the unit cell. | e.g., Monoclinic, Orthorhombic | Fundamental property of the crystal lattice. nih.govscirp.org |

| Space Group | The specific symmetry group of the crystal. | e.g., P2₁/c | Defines the arrangement of molecules in the unit cell. nih.gov |

| Ring Conformation | The 3D shape of the piperidine ring. | Chair | The lowest energy conformation for the piperidine ring. iucr.org |

| Hydrogen Bonding | Key intermolecular interaction. | O-H···O between hydroxyl and carbonyl groups | Governs the supramolecular assembly in the crystal. nih.govresearchgate.net |

| Bond Lengths (Å) | Distances between bonded atoms. | C-C: ~1.52-1.54, C-N: ~1.34 (amide), C-O: ~1.43 | Provides insight into bond order and hybridization. |

Hirshfeld surface analysis is a powerful computational tool used to visualize and quantify the diverse intermolecular interactions within a crystal lattice, based on crystallographic data. nih.govresearchgate.net The Hirshfeld surface is a unique boundary for a molecule in a crystal, defined by the points where the electron contribution from the molecule is equal to the contribution from all other molecules.

By mapping properties like the normalized contact distance (d_norm) onto this surface, one can identify regions of significant intermolecular contact. iucr.orgnih.gov Close contacts, such as hydrogen bonds, appear as distinct red spots on the d_norm map. nih.gov This analysis can be decomposed into a 2D "fingerprint plot," which summarizes all intermolecular contacts by plotting the distance to the nearest atom exterior to the surface (de) against the distance to the nearest atom interior to the surface (di). nih.gov Each type of interaction (e.g., H···H, O···H, C···H) produces a characteristic pattern on the plot, and the area under these patterns corresponds to the relative contribution of each interaction to the total Hirshfeld surface.

For this compound, due to the presence of the hydroxyl group and the polar lactam, O···H/H···O contacts corresponding to hydrogen bonds are expected to be a major feature. nih.gov Studies on analogous piperidine structures show that H···H contacts, representing van der Waals forces, typically make up the largest percentage of the surface area, while O···H and C···H contacts also provide significant contributions to the crystal packing stability. iucr.org

Table 3: Representative Contributions of Intermolecular Contacts from Hirshfeld Analysis of a Related Piperidine Derivative

| Contact Type | Contribution (%) | Description |

|---|---|---|

| H···H | ~38% | Represents van der Waals forces and is typically the most abundant contact. nih.gov |

| O···H / H···O | ~17% | Corresponds to strong O-H···O hydrogen bonds, appearing as sharp spikes on the fingerprint plot. nih.gov |

| C···H / H···C | ~7% | Indicates weaker C-H···O or C-H···π interactions. nih.gov |

Single-Crystal X-ray Diffraction for Absolute Configuration and Conformation

Chromatographic Techniques for Purity Assessment and Reaction Progress Monitoring

Chromatographic methods, particularly High-Performance Liquid Chromatography (HPLC), are essential for assessing the purity of this compound and for monitoring the progress of its synthesis. sepscience.comnih.gov HPLC separates components of a mixture based on their differential partitioning between a stationary phase (the column) and a mobile phase (the eluent). nih.gov

For a polar compound like this compound, reversed-phase HPLC (RP-HPLC) is typically the method of choice. lgcstandards.com This technique uses a non-polar stationary phase (e.g., C18-silica) and a polar mobile phase. By running a gradient program, where the mobile phase composition is changed over time (e.g., by increasing the proportion of an organic solvent like acetonitrile (B52724) in water), compounds are eluted based on their hydrophobicity. nih.gov

The purity of a sample is determined by integrating the area of the peak corresponding to this compound and comparing it to the total area of all peaks in the chromatogram. nih.gov This method is also highly effective for monitoring reactions; small aliquots of the reaction mixture can be analyzed over time to track the consumption of starting materials and the formation of the desired product and any byproducts. uniovi.esgoogle.com For chiral separations, specialized chiral stationary phases or chiral additives in the mobile phase can be employed to resolve enantiomers. lgcstandards.comrsc.org

Table 4: Typical RP-HPLC Conditions for Analysis of Piperidine Derivatives

| Parameter | Condition | Purpose |

|---|---|---|

| Stationary Phase | C18 (Octadecyl-silica) | Provides a non-polar surface for reversed-phase separation. sepscience.com |

| Mobile Phase | Acetonitrile / Water Gradient | Polar eluent system; gradient allows for separation of compounds with varying polarities. nih.gov |

| Additive | 0.1% Formic Acid (HCOOH) or Trifluoroacetic Acid (TFA) | Improves peak shape and resolution by controlling the ionization state of the analyte. sepscience.com |

| Flow Rate | 0.5 - 1.0 mL/min | Controls the speed of the separation and analysis time. nih.gov |

| Detection | UV-Vis (e.g., at 210 nm) | Detects the compound as it elutes from the column. The wavelength is chosen based on the analyte's chromophore. nih.gov |

| Column Temperature | e.g., 40 °C | Maintains consistent retention times and improves separation efficiency. nih.gov |

Role of 1 Hydroxypiperidin 2 One As a Versatile Building Block in Chemical Synthesis and Materials Science

Precursor in the Synthesis of Complex Organic Molecules (Non-Biological Targets)

1-Hydroxypiperidin-2-one and its derivatives are valuable precursors in the synthesis of a variety of complex organic molecules, particularly those incorporating the piperidine (B6355638) scaffold. The piperidine ring is a crucial structural motif found in numerous natural products and pharmaceuticals. acs.orgnih.gov The reactivity of the hydroxypiperidinone core allows for the construction of intricate molecular architectures, such as spiropiperidines.

Spiropiperidines, which feature a spirocyclic junction at one of the piperidine ring's carbon atoms, have gained significant attention in drug discovery due to their three-dimensional nature. rsc.org A general two-step synthesis for 2-spiropiperidines has been developed, starting from δ-amino-β-ketoesters which can be reacted with cyclic ketones. nih.gov This method provides access to novel 3D-scaffolds for drug discovery programs. nih.gov The resulting 2-spiropiperidines can be further functionalized to create small, sp³-rich structures that are valuable as lead molecules in medicinal chemistry. nih.gov

The synthesis of 2-spiropiperidines can be achieved in good to excellent yields and has been demonstrated with a range of substituents, including aliphatic, aromatic, and heteroaromatic groups at the C-6 position. whiterose.ac.uk One approach involves the formation of δ-amino-β-ketoesters through a Mannich addition of the dianion of methyl acetoacetate (B1235776) to N-Boc imines. whiterose.ac.uk Subsequent deprotection and reaction with a cyclic ketone yield the highly functionalized 2-spiropiperidines. whiterose.ac.uk

The versatility of the piperidinone scaffold is further highlighted by its use in synthesizing analogs of known drugs. For instance, 2-substituted 4-piperidone (B1582916) building blocks, accessible through methods like the aza-Michael reaction, have been used to create derivatives of donepezil (B133215), a drug used in Alzheimer's treatment. acs.orgnih.govacs.org

Table 1: Examples of Complex Molecules Synthesized from Piperidinone Precursors

| Precursor Type | Reaction | Product Type | Significance |

|---|---|---|---|

| δ-Amino-β-ketoesters | Reaction with cyclic ketones | 2-Spiropiperidines | Novel 3D scaffolds for drug discovery. nih.gov |

| Divinyl ketones | Double aza-Michael reaction | 2-Substituted 4-piperidones | Building blocks for donepezil analogues. acs.orgnih.govacs.org |

| N-Boc imines and Weiler dianion | Multi-step synthesis | δ-Amino-β-ketoesters | Intermediates for 2-spiropiperidine synthesis. |

Application as a Chiral Auxiliary in Asymmetric Reactions

Chiral auxiliaries are essential tools in asymmetric synthesis, temporarily incorporated into a molecule to control the stereochemical outcome of a reaction. wikipedia.org The inherent chirality of the auxiliary guides the formation of a specific stereoisomer, after which the auxiliary can be removed. wikipedia.orgblogspot.com Derivatives of this compound, particularly those with existing stereocenters, can serve as effective chiral auxiliaries.

For example, enantiomerically pure (R)-4-hydroxypiperidin-2-one is a key intermediate in the synthesis of chiral amino carboxylic-phosphonic acid derivatives. researchgate.net The synthesis involves a triethyl phosphite (B83602) nucleophilic addition to a chiral N-acyliminium ion derived from (R)-4-hydroxypiperidin-2-one. This reaction produces diastereomers of diethyl 4-hydroxy-phosphopipecolate that can be separated. researchgate.net

The broader class of piperidinone-based structures has seen significant use as chiral auxiliaries. For instance, (3S)-N,N′-bis(p-methoxybenzyl)-3-isopropylpiperazine-2,5-dione, a piperazine-dione derivative, has been developed for the asymmetric synthesis of α-amino acids. rsc.org In a different approach, S-α-phenylethylamine has been employed as a chiral auxiliary to synthesize diastereomeric 2-substituted-4-piperidones. acs.orgnih.gov

Furthermore, research has demonstrated the development of an asymmetric route to 1-unsubstituted piperidin-2,4-diones using a chiral auxiliary to induce an asymmetric Michael addition. ucl.ac.uk The subsequent reduction of these piperidin-2,4-diones yields enantiomerically-pure 4-hydroxypiperidin-2-ones, which are valuable for drug development. ucl.ac.uk Another example is the use of (4R,5S)-cyclopentano[d]oxazolidin-2-one, which is not a direct piperidinone but a related cyclic structure, as a highly effective chiral auxiliary in asymmetric alkylations and syn-aldol reactions, achieving excellent diastereofacial selectivities. nih.gov

Design and Synthesis of Novel Chemical Reagents and Ligands Based on the this compound Framework

The this compound scaffold serves as a foundational structure for designing and synthesizing novel chemical reagents and ligands with specific functionalities. The piperidine ring is a common feature in ligands designed for various biological targets, including sigma (σ) receptors, which are implicated in neurological conditions. researchgate.net